Neuropeptide AF (NPAF), also known as NPFF2, is a neuropeptide belonging to the RFamide family, characterized by the presence of the Arg-Phe-NH2 motif at their C-terminus []. It shares the same precursor protein with Neuropeptide FF (NPFF), but they have distinct physiological roles []. In humans, NPAF is a 23 amino acid peptide []. It is widely distributed in the central nervous system, particularly in regions associated with pain modulation, such as the spinal cord and hypothalamus [].
Neuropeptide AF (human) is an endogenous neuropeptide that plays a significant role in the modulation of pain and opioid signaling. It is a member of the neuropeptide family, specifically classified under the Neuropeptide FF receptor family, which includes two main receptor subtypes: Neuropeptide FF receptor 1 and Neuropeptide FF receptor 2. Neuropeptide AF acts primarily as an agonist at these receptors, influencing various physiological processes such as pain perception and opioid tolerance.
Neuropeptide AF is derived from the precursor protein that also produces Neuropeptide FF. It is synthesized in neurons and released into the synaptic cleft, where it interacts with its specific receptors. The classification of Neuropeptide AF falls under G protein-coupled receptors, which are crucial for mediating cellular responses to external signals.
The synthesis of Neuropeptide AF involves several biochemical processes:
Neuropeptide AF has a specific molecular structure characterized by its amino acid sequence, which is essential for its biological activity. The structure can be represented as follows:
The three-dimensional conformation of Neuropeptide AF can be analyzed through techniques such as nuclear magnetic resonance spectroscopy, which provides insights into its spatial arrangement and interactions with receptors.
Neuropeptide AF undergoes various biochemical reactions upon release:
The mechanism of action for Neuropeptide AF involves several key steps:
Neuropeptide AF exhibits several notable physical and chemical properties:
Neuropeptide AF has several scientific applications:
Neuropeptide AF (NPAF), with the amino acid sequence AGEGLNSQFWSLAAPQRF-NH₂, is a bioactive peptide characterized by a conserved C-terminal Arg-Phe-NH₂ (RFamide) motif. It belongs to the mammalian RFamide peptide family, which comprises five subgroups:
NPAF functions as an anti-opioid neuropeptide implicated in pain modulation, opioid tolerance, and homeostasis regulation. It shares structural homology with NPFF (FLFQPQRF-NH₂) but exhibits distinct receptor binding affinities and physiological roles [1].
NPAF was discovered alongside NPFF during the characterization of bovine brain extracts in 1985:
Table 1: Neuropeptides Derived from the NPFF Precursor
Peptide | Amino Acid Sequence | Biological Activity |
---|---|---|
NPFF | FLFQPQRF-NH₂ | Anti-opioid, pain modulation |
NPAF | AGEGLNSQFWSLAAPQRF-NH₂ | Anti-opioid, stress response modulation |
NPSF | SLAAPQRF-NH₂ | Uncertain, potential NPFF receptor ligand |
The human NPFFA gene (chromosome 12q13) encodes a 124-amino acid precursor protein with three conserved domains:
Prohormone convertases (PC1/PC2) cleave the precursor at mono- and dibasic sites (e.g., Lys-Arg, Arg-Arg) to generate mature peptides. NPAF undergoes C-terminal amidation—a critical modification for receptor affinity—catalyzed by peptidylglycine α-amidating monooxygenase (PAM) [1] [10].
NPAF/NPFF signaling originated in the bilaterian ancestor and exhibits remarkable conservation:
Table 2: Evolutionary Conservation of NPFF System Components
Taxonomic Group | Representative Neuropeptide | Receptor | Functions Conserved |
---|---|---|---|
Protostomes | FMRFamide (mollusks) | GPRFL-Rfam | Nociception, feeding regulation |
Deuterostomes | NPFF (human, mouse) | NPFFR1/NPFFR2 | Pain modulation, stress response |
Ambulacraria | RWamide (starfish) | Luqin-type receptor | Cardioexcitation |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7